5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiadiazole and triazole rings. These rings are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,3-thiadiazole derivatives with triazole derivatives. One common method includes the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for halogenation , and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like carbon tetrachloride and temperatures around 65°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce dichloride and trichloride derivatives .
Scientific Research Applications
5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-Bromo-5-phenyl-1,3,4-thiadiazole
Uniqueness
5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of thiadiazole and triazole rings, which provide a versatile scaffold for various biological activities. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C5H5BrN6S |
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Molecular Weight |
261.11 g/mol |
IUPAC Name |
5-bromo-1-(thiadiazol-4-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5BrN6S/c6-4-8-5(7)10-12(4)1-3-2-13-11-9-3/h2H,1H2,(H2,7,10) |
InChI Key |
NIMYGILFZZNCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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